
Tetracaine
Overview
Description
Tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate) is a potent ester-type local anesthetic derived from the 4-aminobenzoate structural scaffold. It is widely used in clinical settings for surface, infiltration, and spinal anesthesia due to its high lipid solubility and prolonged duration of action compared to other ester anesthetics like procaine . This compound’s mechanism involves voltage-dependent blockade of sodium channels and preferential binding to closed conformational states of ligand-gated ion channels, such as nicotinic acetylcholine (nACh) and cyclic nucleotide–gated (CNG) channels . Its unique structural features, including a hydrophobic butyl tail and tertiary amine group, contribute to its enhanced membrane permeability and receptor affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetracaine involves several steps:
Catalytic Reduction Reaction: Para aminobenzoic acid reacts with n-butanal to form N-butyl para aminobenzoic acid.
Filtration and Mixing: The reaction mixture is filtered, and sodium hydroxide is added.
Final Reaction: N-butyl para aminobenzoic acid reacts with N,N-dimethyl chloroethylamine hydrochloride to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using optimized nanostructured lipid carriers to enhance its delivery and reduce toxicity. This method involves encapsulating this compound in lipid carriers, which prolongs its release and reduces systemic toxicity .
Types of Reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is known that the compound can undergo these reactions under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of plasma esterases.
Substitution Reactions: Involve reagents such as sodium hydroxide and N,N-dimethyl chloroethylamine hydrochloride.
Major Products:
Hydrolysis Products: Para-aminobenzoic acid and diethylaminoethanol.
Scientific Research Applications
Tetracaine is a local anesthetic used in various medical applications, including anesthesia during eye surgery, topical pain relief, and treatment of corneal abrasions . It has been in use since the early 1930s, with its most common application today being a topical ophthalmic anesthetic for short procedures on the eye .
Scientific Research Applications
Anesthetic Applications: this compound hydrochloride is utilized as a local anesthetic in various forms, such as ophthalmic solutions, topical gels, creams, solutions, and lotions . It is also used in combination with other active pharmaceutical ingredients like lidocaine and epinephrine (LET) or benzocaine and lidocaine (BLT) .
Ophthalmic Procedures: this compound is commonly used as a topical ophthalmic anesthetic for short procedures on the eye . In the form of ophthalmic solutions with concentrations greater than 1%, it serves as a local anesthetic during eye surgery . this compound has also been used for retinopathy of prematurity (ROP) screening in infants, often in conjunction with other eye drops .
Topical Anesthesia: this compound is utilized as a topical anesthetic in various forms, including gels, creams, solutions, and lotions, with concentrations ranging from 0.5% to 4% . These topical applications are often combined with other anesthetics like lidocaine and benzocaine .
Pain Management: this compound is used for the treatment of pain caused by corneal abrasions . Short-term topical use of this compound has been shown to be an effective analgesic for acute corneal abrasions .
Other Uses: this compound is also used for anesthesia and the treatment of severe pain as a solution for intrathecal injection in concentrations up to 35 mg/mL and in combination with lidocaine and prilocaine as a dental gel for use as a local anesthetic .
Research Findings
Efficacy for Corneal Abrasions: A study showed that short-term topical this compound is an effective analgesic for acute corneal abrasions and is associated with less hydrocodone use compared to placebo. The study also found this compound to be safe for this application . Another study indicated that topical this compound used for 24 hours is safe and perceived by patients to be significantly more effective than saline for pain relief from corneal abrasions .
Pyroptosis in Macrophages: Research has demonstrated that this compound hydrochloride (TTC) can induce pyroptosis in macrophages . The study showed that TTC induces macrophage pyroptosis mediated by canonical and non-canonical inflammatory caspases .
Myotoxic Effects: A review of local anesthetics, including this compound, suggested that all local anesthetics studied resulted in some degree of reversible myotoxic effects in experimental settings .
Data Table
Application | Form/Concentration | Purpose |
---|---|---|
Eye Surgery | Ophthalmic solution, >1% | Local anesthetic |
Topical Anesthesia | Gel, cream, solution, lotion, 0.5% to 4% | Topical anesthetic, often combined with lidocaine and benzocaine |
Severe Pain Treatment | Solution for intrathecal injection, up to 35 mg/mL | Anesthesia and pain management |
Dental Procedures | Dental gel, combined with lidocaine and prilocaine | Local anesthetic |
Corneal Abrasions | Topical | Pain relief |
Case Studies
Corneal Abrasions: In a double-blind, randomized clinical trial, patients with corneal abrasions experienced more pain relief with short-term topical this compound than with a placebo . The overall numeric rating scale pain score was significantly lower in the this compound group compared to the placebo group at the 24- to 48-hour follow-up .
Another study of 116 patients with corneal abrasions found that topical this compound used for 24 hours was safe and that patients perceived this compound to be significantly more effective than saline . There was no significant difference in corneal healing between the this compound and saline groups .
Macrophage Pyroptosis: In a study using RAW 264.7 and BV2 cells, this compound hydrochloride (TTC) induced pyroptosis in a dose-dependent manner . The dying cells exhibited morphological changes, such as marked swelling with large bubbles emanating from the plasma membrane . The secretion of LDH and IL-1β was significantly increased after TTC treatment, indicating pyroptosis .
Mechanism of Action
Tetracaine exerts its effects by blocking voltage-gated sodium channels in nerve fibers, preventing the initiation and conduction of neuronal impulses. This action results in local anesthesia by inhibiting the transmission of pain signals . Additionally, this compound can alter the function of calcium release channels, further contributing to its anesthetic properties .
Comparison with Similar Compounds
Structural Analogs and Modifications
Tetracaine derivatives and related local anesthetics exhibit distinct pharmacological profiles based on structural modifications:
- Key Insight : Adding hydrophobic groups (e.g., butyl chain) or charged amines enhances membrane penetration and target affinity, as seen in this compound analogues .
Receptor Binding and Channel Blockade
This compound’s state-dependent binding distinguishes it from other channel blockers:
Nicotinic Acetylcholine (nACh) Receptors
- This compound exhibits a 100-fold higher affinity for the closed conformation of Torpedo nACh receptors compared to desensitized states, unlike SR-95531 or TPMPA, which show reduced potency at mutated receptors (e.g., ρ1Y102C/S) .
- Voltage Dependence : Similar to diltiazem, this compound’s block becomes more effective at depolarized voltages (zd = 0.56 for this compound vs. 0.43–0.50 for diltiazem) .
Cyclic Nucleotide–Gated (CNG) Channels
Clinical Efficacy and Side Effects
- Cold this compound : Reduces burning sensation (mean VAS score: 20.1 ± 18.7 vs. 24.5 ± 20.5 for room-temperature formulation) .
- Buffered Formulations : Lower pain scores compared to plain this compound (P < 0.05) .
Membrane Interactions and Lipid Bilayer Penetration
This compound’s membrane penetration correlates with its anesthetic potency:
Order of Penetration : Dibucaine > this compound > Butacaine > Lidocaine > Procaine .
Cholesterol Content : Reduces this compound-membrane affinity (Kd increases with cholesterol) .
Negatively Charged Lipids : Electrostatic interactions tighten this compound binding (e.g., POPG, POPS, GM1) .
Inhibition of Cellular Processes
Biological Activity
Tetracaine, a local anesthetic belonging to the ester class, is widely used for its analgesic properties in various medical applications, including ophthalmology and surgery. Recent studies have explored its biological activities beyond mere anesthesia, particularly its potential anticancer effects and safety profile in clinical settings. This article reviews the current understanding of this compound's biological activity, focusing on its pharmacological properties, recent research findings, and clinical case studies.
This compound (chemical formula: C15H24N2O2) functions primarily by blocking sodium channels in neuronal membranes, inhibiting the propagation of nerve impulses. This mechanism underlies its effectiveness as a local anesthetic. The compound is characterized by a long duration of action compared to other local anesthetics due to its high lipid solubility and protein binding capacity .
Anticancer Activity
Recent research has indicated that this compound may possess anticancer properties, particularly through the synthesis of novel derivatives. A study conducted by Han et al. (2023) evaluated a series of this compound derivatives with hydrazide-hydrazone moieties for their anticancer activity against human cancer cell lines Colo-205 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The findings revealed:
- Compounds 2f and 2m : Showed potent activity against Colo-205 with IC50 values of 50.0 μM and 20.5 μM, respectively.
- Compounds 2k, 2p, and 2s : Demonstrated significant activity against HepG2 with IC50 values ranging from 20.8 μM to 35.9 μM.
The study highlighted that structural modifications in this compound derivatives could enhance their anticancer efficacy, suggesting a promising avenue for drug development in cancer therapy .
Clinical Applications and Safety Profile
This compound is commonly utilized in clinical settings for managing pain associated with corneal abrasions. A double-blind randomized trial assessed the safety and efficacy of topical this compound versus saline in treating corneal abrasions:
- Study Design : Involved 116 patients receiving either preservative-free this compound or saline every 30 minutes for up to 24 hours.
- Results : No significant differences were found in corneal healing rates or pain scores between the two groups. However, patients reported a significantly higher overall effectiveness for this compound (7.7 vs. 3.9 on a scale of 0-10) compared to saline .
This trial supports the assertion that this compound can be safely used without adversely affecting corneal healing or causing complications typically associated with topical anesthetics .
Comparative Efficacy in Pain Management
A retrospective study involving 459 patients demonstrated that this compound significantly reduced pain scores compared to placebo treatments in emergency department settings. The study found:
- Pain Score Reduction : Patients using this compound reported an average pain score of 1 compared to 8 in the placebo group (P < 0.001).
- No Increased Risk of Complications : The study noted no increased risk of emergency department revisits or adverse events related to this compound use .
Summary of Findings
Study | Focus | Key Findings |
---|---|---|
Han et al., 2023 | Anticancer Activity | Novel this compound derivatives showed IC50 values ranging from 20.5 μM to 50.0 μM against cancer cell lines. |
Waldman et al., 2014 | Corneal Abrasions | This compound rated significantly higher than saline for effectiveness without affecting healing rates. |
Retrospective Study | Pain Management | Significant reduction in pain scores with no increased risk of complications compared to placebo. |
Q & A
Basic Research Questions
Q. What are the key considerations when designing synthetic routes for novel Tetracaine derivatives?
When synthesizing this compound derivatives, prioritize routes with high total yields (>70%), mild reaction conditions (e.g., ambient temperature), and simplified purification steps. For example, a three-step synthesis involving bioisosteric replacement and alkyl group modification has been optimized to yield 16 benzoate compounds with retained anesthetic activity . Critical parameters include solvent selection (e.g., dichloromethane for esterification) and catalyst efficiency (e.g., DMAP for acylations). Validate purity via HPLC and NMR, and assess acute toxicity in murine models (LD50 >150 mg/kg for active compounds) .
Q. How do researchers evaluate this compound’s anesthetic efficacy in preclinical models?
Use standardized assays:
- Surface anesthesia : Apply compounds to rabbit corneas; measure latency to blink reflex suppression.
- Infiltration anesthesia : Inject subcutaneously in guinea pigs; quantify pain response thresholds via von Frey filaments.
- Nerve block anesthesia : Assess sciatic nerve blockade duration in rats. Active derivatives (e.g., compound 4d) show 2–3× longer duration than this compound itself . Include control groups with lidocaine or procaine for benchmarking.
Q. What experimental models are used to study this compound’s effects on intracellular calcium dynamics?
- Isolated pancreatic islets : Measure glucose-stimulated insulin release and ⁴⁵Ca²⁺ uptake using La³⁺ washing to distinguish membrane-bound vs. intracellular calcium .
- Skeletal muscle fibers : Analyze voltage-activated Ca²⁺ sparks via fluorescence microscopy; this compound (75–100 μM) reduces spark frequency by 82% while altering decay kinetics .
- Cardiomyocytes : Quantify sarcoplasmic reticulum Ca²⁺ leak using this compound (0.5–1 mM) to inhibit ryanodine receptors (RyR2) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s effects on calcium handling be resolved?
Discrepancies arise from methodological differences:
- With La³⁺ washing : this compound (0.5 mM) increases ⁴⁵Ca²⁺ uptake in islets by enhancing intracellular Ca²⁺ mobility .
- Without La³⁺ : The same concentration reduces uptake due to altered efflux dynamics . To reconcile results, use complementary techniques (e.g., fluorescent Ca²⁺ dyes + electrophysiology) and standardize washing protocols. Statistical re-analysis of raw efflux data (e.g., fractional efflux rates) is critical .
Q. Why does this compound exhibit paradoxical effects on RyR2 channels compared to other antiarrhythmics?
Unlike flecainide or propafenone, this compound (0.1–1 mM) increases Ca²⁺ wave incidence and amplitude in permeabilized myocytes, suggesting unique RyR2 modulation. Hypothesize that this compound stabilizes subconductance states of RyR2, enabling spontaneous Ca²⁺ release. Validate via single-channel planar lipid bilayer recordings and molecular docking simulations .
Q. What advanced biophysical methods quantify this compound’s interaction with lipid bilayers?
- Second Harmonic Generation (SHG) Imaging : Measures binding affinity (Kd) to DOPC bilayers (1.3 ×10⁴ M⁻¹ at 27°C) .
- UV-Vis SFG Spectroscopy : Reveals electrostatic repulsion between protonated amine groups and lipid headgroups via Frumkin isotherm analysis (αg = −1.51) . Discrepancies in Kd values between techniques (e.g., 5.1 ×10⁴ vs. 1.3 ×10⁴) stem from differences in illuminated surface area and signal-to-noise ratios .
Q. How can this compound improve analytical workflows in forensic toxicology?
As a DART-MS internal standard (10 μg/mL in methanol):
- Enables automated mass calibration (Δ <1 ppm error).
- Reduces false positives by flagging noise peaks (<5% overlap with common drugs). Limitations: Ion suppression for heroin/noscapine; mitigate via dilution or splitless injection .
Q. Methodological Considerations
Q. How should researchers control for temperature-dependent effects in this compound studies?
- Clinical trials : Cold this compound (4°C) reduces ocular burning by 40% vs. room temperature (22.5°C), particularly in young patients and first-time users .
- In vitro assays : Maintain strict temperature control (±0.5°C) for Ca²⁺ flux experiments, as lipid bilayer fluidity (e.g., DMPC at 27°C vs. DPPC at 46°C) alters drug partitioning .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?
Properties
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBAIGFKIBETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
136-47-0 (mono-hydrochloride) | |
Record name | Tetracaine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043883 | |
Record name | Tetracaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-24-6 | |
Record name | Amethocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetracaine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetracaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09085 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetracaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetracaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0619F35CGV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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